(2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol
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Overview
Description
(2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol is a chemical compound belonging to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrano ring fused to a pyrazole ring, with an isopropyl group and a methanol group attached. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol typically involves multi-step organic reactions. One common method includes the cyclization of intermediate compounds such as 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde via an iodine-mediated electrophilic cyclization. This is followed by Suzuki cross-couplings with various boronic acids and alkylation reactions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, including optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to produce this compound in significant quantities.
Chemical Reactions Analysis
Types of Reactions
(2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the methanol group to a carboxylic acid or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The isopropyl group or other substituents can be replaced with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
(2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the biological context. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-2,4,6,7-tetrahydrothiino[4,3-c]pyrazol-3-ol: This compound has a similar pyrazole structure but with a thiino ring instead of a pyrano ring.
2,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine: This compound is similar but has a methanamine group instead of a methanol group.
Uniqueness
The uniqueness of (2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol lies in its specific structural features, such as the isopropyl group and the methanol group, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(2-propan-2-yl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-7(2)12-10(5-13)8-6-14-4-3-9(8)11-12/h7,13H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSMMCDVWJLMHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=C2COCCC2=N1)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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